4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
CAS No.: 2549043-58-3
Cat. No.: VC11824196
Molecular Formula: C18H24N6S
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549043-58-3 |
|---|---|
| Molecular Formula | C18H24N6S |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C18H24N6S/c1-12-13(2)20-18(25-3)22-17(12)24-10-8-23(9-11-24)15-6-7-19-16(21-15)14-4-5-14/h6-7,14H,4-5,8-11H2,1-3H3 |
| Standard InChI Key | FQSQGXWRABHNEN-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)SC)C |
Introduction
Molecular Structure and Chemical Properties
Structural Elucidation
The compound’s structure comprises three key components:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substituents at positions 4, 5, and 6 include a piperazine group, methyl groups, and a methylsulfanyl group, respectively.
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Piperazine Linkage: A six-membered diamine ring connecting the central pyrimidine to a 2-cyclopropylpyrimidin-4-yl group. This moiety enhances conformational flexibility and potential receptor-binding interactions.
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Cyclopropylpyrimidine and Methylsulfanyl Groups: The cyclopropyl ring introduces steric constraints, while the methylsulfanyl group (S-CH₃) contributes to hydrophobic interactions and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆S |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)SC)C |
| Topological Polar Surface Area | 98.4 Ų |
Synthesis and Chemical Reactivity
Key Challenges:
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Steric hindrance from the cyclopropyl group may necessitate optimized catalysts (e.g., palladium with bulky ligands).
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Selective methylation at positions 5 and 6 requires careful control of reaction conditions to avoid over-alkylation.
Pharmacological Significance
Biological Activity
The compound’s structural features align with known bioactive molecules, suggesting several mechanisms of action:
Kinase Inhibition
The pyrimidine-piperazine scaffold is prevalent in kinase inhibitors (e.g., JAK2, EGFR). Molecular docking studies predict that the cyclopropyl group stabilizes hydrophobic pockets in kinase ATP-binding domains.
Table 2: Hypothesized Biological Targets
| Target Class | Potential Application | Mechanism |
|---|---|---|
| Tyrosine Kinases | Oncology (e.g., leukemia) | ATP-competitive inhibition |
| Dihydrofolate Reductase | Antimicrobial therapy | Folate pathway disruption |
| 5-HT Receptors | Neuropsychiatric disorders | Serotonin modulation |
Research Applications and Future Directions
Current Applications
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Lead Optimization: Serving as a scaffold for structure-activity relationship (SAR) studies to enhance selectivity for kinase targets.
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Prodrug Development: The methylsulfanyl group is a candidate for prodrug conversion (e.g., oxidation to sulfoxide) to improve solubility.
Future Research Priorities
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
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Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets.
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Toxicological Profiling: Evaluating hepatotoxicity and off-target effects in primary human cell lines.
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